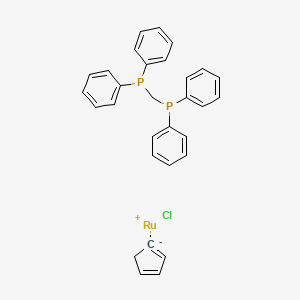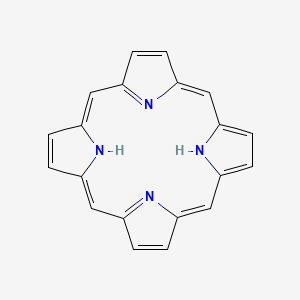
21H,22H-Porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21H,22H-Porphine is a macrocyclic compound that belongs to the porphyrin family. Porphyrins are organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. This structure forms a highly conjugated system, which is responsible for the unique chemical and physical properties of porphyrins. This compound serves as a fundamental building block for many biologically significant molecules, including heme and chlorophyll.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 21H,22H-Porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler method, which involves refluxing pyrrole and benzaldehyde in propionic acid. This reaction yields tetraphenylporphyrin, which can be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of acidic ionic liquids as catalytic media has been explored to enhance the efficiency and yield of the synthesis process. These ionic liquids can be reused multiple times without significant loss of catalytic activity .
Análisis De Reacciones Químicas
Types of Reactions: 21H,22H-Porphine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of porphyrin dications.
Reduction: Reduction reactions can produce porphyrin dianions.
Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while reduction can produce porphyrin dianions .
Aplicaciones Científicas De Investigación
21H,22H-Porphine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various metalloporphyrins, which are important catalysts in organic reactions.
Biology: Porphyrins play a crucial role in biological systems, such as in the formation of heme, which is essential for oxygen transport in blood.
Medicine: Porphyrins are used in photodynamic therapy for treating certain types of cancer. They act as photosensitizers that generate reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry: Porphyrins are used in the development of sensors, solar cells, and other electronic devices due to their unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 21H,22H-Porphine involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can participate in various biochemical processes. For example, in heme, the iron-porphyrin complex binds to oxygen molecules, facilitating their transport in the bloodstream. The conjugated ring structure of porphyrins allows for efficient electron transfer, making them suitable for applications in catalysis and energy conversion .
Comparación Con Compuestos Similares
5,10,15,20-Tetraphenyl-21H,23H-Porphine: This compound is similar in structure but has phenyl groups attached to the meso positions.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-Porphine: This compound has pyridyl groups at the meso positions, which can enhance its solubility and reactivity.
Uniqueness: 21H,22H-Porphine is unique due to its unsubstituted meso positions, which allow for greater flexibility in chemical modifications. This makes it a versatile starting material for synthesizing a wide range of porphyrin derivatives with tailored properties for specific applications .
Propiedades
Número CAS |
3262-43-9 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
21,23-dihydroporphyrin |
InChI |
InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21,24H |
Clave InChI |
RKCAIXNGYQCCAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





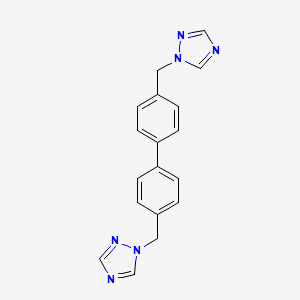
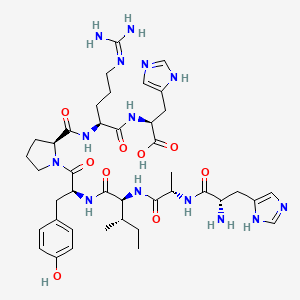

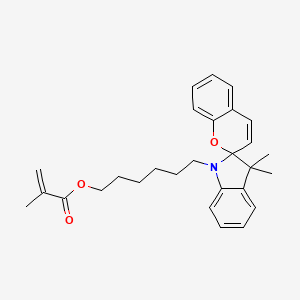
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
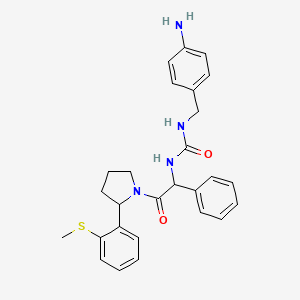
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
